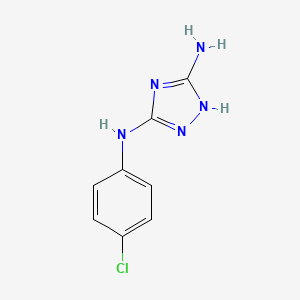

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTMGVAONDEFRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352165 |

Source

|

| Record name | N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-46-6 |

Source

|

| Record name | N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into its synthesis, physicochemical characteristics, spectral properties, and reactivity. By synthesizing available data and employing established principles of organic chemistry, this document aims to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, with its unique substitution pattern, presents a promising candidate for further investigation. The presence of the 4-chlorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide offers a detailed exploration of its chemical attributes to facilitate its application in drug discovery programs.

Molecular Structure and Physicochemical Properties

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine possesses a central 1,2,4-triazole ring substituted with two amino groups and a 4-chlorophenyl moiety. The structural and electronic properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H8ClN5 | PubChem[2] |

| Molecular Weight | 209.64 g/mol | PubChem[2] |

| CAS Number | 16691-46-6 | PubChem[2] |

| IUPAC Name | 3-(4-chlorophenyl)amino-1H-1,2,4-triazole-5-amine | PubChem[2] |

| Topological Polar Surface Area | 90.6 Ų (Computed) | PubChem[2] |

| Hydrogen Bond Donors | 3 (Computed) | PubChem[2] |

| Hydrogen Bond Acceptors | 4 (Computed) | PubChem[2] |

| Rotatable Bonds | 1 (Computed) | PubChem[2] |

| XLogP3 | 1.8 (Computed) | PubChem[2] |

| Solubility | No experimental data available. The related N3-(3-chlorophenyl)-4H-1,2,4-triazole-3,5-diamine has a reported aqueous solubility of 17.6 µg/mL at pH 7.4.[3] | |

| Melting Point | No experimental data available. |

Diagram 1: Chemical Structure of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Caption: 2D structure of the title compound.

Synthesis

Diagram 2: Proposed Synthesis Pathway

Caption: A plausible synthetic route to the title compound.

Proposed Experimental Protocol:

This protocol is a general representation and would require optimization for the specific synthesis of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenylguanidine (1 equivalent) and dicyandiamide (1.1 equivalents) in a high-boiling point solvent such as dimethylformamide (DMF) or ethylene glycol.

-

Reaction Conditions: Heat the reaction mixture to a temperature range of 120-150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.

Spectral Properties

Detailed experimental spectral data for N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine are not available in the public domain. However, based on the analysis of related structures, the expected spectral characteristics are outlined below.

4.1. ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chlorophenyl ring, the protons of the two amino groups, and the N-H proton of the triazole ring. The aromatic protons would likely appear as two doublets in the range of δ 7.0-8.0 ppm. The amino and N-H protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum should display signals for the two distinct carbons of the triazole ring and the six carbons of the 4-chlorophenyl group. The triazole carbons are expected to resonate in the downfield region, typically between δ 150-165 ppm. The aromatic carbons will show signals in the range of δ 115-140 ppm.

4.3. FT-IR Spectroscopy (Expected)

The infrared spectrum will be characterized by absorption bands corresponding to N-H stretching of the amino and triazole groups in the region of 3200-3500 cm⁻¹. C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range. Aromatic C-H and C=C stretching bands will be observed in their characteristic regions. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

4.4. Mass Spectrometry (Expected)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.64 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of small molecules such as NH₃ and HCN.

Reactivity

The reactivity of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is governed by the electronic properties of the triazole ring and its substituents.

-

Acylation and Alkylation: The amino groups are nucleophilic and can undergo acylation and alkylation reactions with appropriate electrophiles.

-

Diazotization: The primary amino group can be diazotized with nitrous acid, which can then be displaced by various nucleophiles to introduce new functional groups.

-

Electrophilic Aromatic Substitution: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the triazole ring may deactivate it.

-

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands to form coordination complexes with various metal ions.

Diagram 3: Reactivity Overview

Sources

An In-depth Technical Guide to N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine (CAS 16691-46-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, synthesis, potential biological activities, and its emerging role as a scaffold for developing novel therapeutics.

Core Compound Identity and Properties

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, with the Chemical Abstracts Service (CAS) number 16691-46-6, is a substituted triazole derivative. The core structure consists of a 1,2,4-triazole ring system with two amino groups at positions 3 and 5, and a 4-chlorophenyl substituent attached to one of the amino groups.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN₅ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| IUPAC Name | 3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | [1] |

| CAS Number | 16691-46-6 | [1] |

| Topological Polar Surface Area | 79.62 Ų | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Structural Representation:

Caption: 2D structure of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.

Synthesis and Characterization

Proposed Synthetic Pathway:

A likely synthetic approach involves the reaction of an aryl isothiocyanate with a carboxamidine derivative, followed by cyclization with hydrazine.[3]

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 4-chlorophenyl isothiocyanate. 4-chloroaniline is reacted with thiophosgene in a suitable solvent like dichloromethane or chloroform in the presence of a base such as triethylamine to yield 4-chlorophenyl isothiocyanate.

-

Step 2: Formation of the thiourea intermediate. The generated 4-chlorophenyl isothiocyanate is then treated with 1H-pyrazole-1-carboxamidine hydrochloride in an anhydrous solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 70°C) to form the corresponding thiourea intermediate.[3]

-

Step 3: Cyclization to the triazole. The thiourea intermediate is subsequently reacted with hydrazine (e.g., hydrazine hydrate) in a solvent such as tetrahydrofuran (THF) at reflux (around 65°C) to induce cyclization and form the final product, N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.[3]

-

Purification: The final product would likely be purified by recrystallization from a suitable solvent or by column chromatography.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the aromatic and triazole protons and carbons, and the overall molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C=N bonds.

Biological Activity and Mechanism of Action

While direct biological data for N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is limited in the public domain, the 1,2,4-triazole-3,5-diamine scaffold is a known pharmacophore with significant therapeutic potential.

3.1. Inhibition of Human Topoisomerase III Beta (hTOP3B)

Recent research has identified the N5,N3-1H-1,2,4-triazole-3,5-diamine moiety as a novel scaffold for the inhibition of human topoisomerase III beta (hTOP3B).[3] hTOP3B is a crucial enzyme involved in maintaining genomic stability and has been implicated in cellular aging and the replication of certain RNA viruses.[3]

-

Mechanism of Action (Inferred): It is proposed that compounds based on this scaffold act as inhibitors of the complete catalytic cycle of hTOP3B.[3] While the precise binding mode is yet to be fully elucidated for this specific compound, it is likely that the triazole core and its substituents interact with key residues in the active site of the enzyme, preventing it from relaxing DNA and RNA supercoils.

3.2. Potential as Anticancer Agents

The 1,2,4-triazole nucleus is a prominent feature in many established and experimental anticancer agents.[4] Derivatives of 1-acyl-1H-[1][4][5]triazole-3,5-diamine have shown potent and selective inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[4] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, the 3,5-diamino-1,2,4-triazole scaffold has been identified as a promising framework for the development of reversible inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer through its role in epigenetic regulation.[6]

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of the compound.

Applications in Drug Development

The unique structural features and potential biological activities of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine make it an attractive starting point for drug discovery and development programs, particularly in the following areas:

-

Anticancer Therapeutics: As a potential inhibitor of hTOP3B, CDKs, or LSD1, this compound and its analogs could be developed into novel treatments for various cancers.

-

Antiviral Agents: Given the role of hTOP3B in the replication of some RNA viruses, inhibitors of this enzyme could represent a new class of antiviral drugs.[3]

Safety and Handling

Detailed toxicological data for N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is not extensively documented. However, based on the safety data for related compounds, it should be handled with care in a laboratory setting.

-

Hazard Codes: IRRITANT.[7]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Future Perspectives

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine represents a promising chemical scaffold with the potential for further development. Future research should focus on:

-

Optimization of Synthesis: Development of a robust and scalable synthetic route.

-

Comprehensive Biological Profiling: Detailed investigation of its inhibitory activity against a panel of kinases and other relevant biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Evaluation of promising candidates in relevant animal models of cancer and viral infections.

References

-

Lin, R., et al. (2005). 1-Acyl-1H-[1][4][5]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of Medicinal Chemistry, 48(13), 4208-4211. [Link]

-

PubChem. (n.d.). N3-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. National Center for Biotechnology Information. [Link]

-

Al-Gharabli, S., et al. (2023). Substituted Triazole-3,5-Diamine Compounds as Novel Human Topoisomerase III Beta Inhibitors. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

Holshouser, S. L., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(12), 1839-1844. [Link]

-

Kutz, C. J., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(12), 1839-1844. [Link]

Sources

- 1. N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | C8H8ClN5 | CID 720561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Substituted Triazole-3,5-Diamine Compounds as Novel Human Topoisomerase III Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on synthesis and pharmacological activities of 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles and their dihydro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. N3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOLE-3,5-DIAMINE [amp.chemicalbook.com]

An In-depth Technical Guide to N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine: Synthesis, Characterization, and Biological Postulates

Executive Summary: This guide provides a comprehensive technical overview of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, a heterocyclic compound belonging to the functionally rich 1,2,4-triazole class. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of clinically approved drugs.[1] This document, intended for researchers and drug development professionals, delineates the structural and physicochemical properties of the title compound, proposes a detailed synthetic pathway with underlying chemical logic, and outlines robust protocols for its characterization. Furthermore, we explore its potential biological activities and mechanisms of action by drawing parallels with structurally related molecules. The guide concludes with a standardized protocol for preliminary biological screening, providing a validated starting point for future investigations into its therapeutic potential.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered significant attention in pharmaceutical sciences. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, its dipole character, and its metabolic stability, make it an important pharmacophore for interacting with biological targets.[1] This scaffold is a key structural component in numerous marketed drugs with diverse therapeutic applications, such as the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the anticancer drug letrozole.[1][2] The versatility of the triazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity. The diamino substitution pattern, as seen in the title compound, further increases the potential for hydrogen bonding interactions, a critical factor in molecular recognition by enzymes and receptors.

Structural and Physicochemical Properties

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is characterized by a central 1,2,4-triazole ring substituted with two amino groups and a 4-chlorophenyl moiety. The presence of the halogenated phenyl ring is a common feature in many bioactive molecules, often enhancing lipophilicity and influencing metabolic stability.

Caption: 2D Chemical Structure of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | PubChem[3] |

| Molecular Formula | C₈H₈ClN₅ | PubChem[3] |

| Molecular Weight | 209.63 g/mol | PubChem[3] |

| CAS Number | 16691-46-6 | PubChem[3] |

| SMILES | C1=CC(=CC=C1NC2=NNC(=N2)N)Cl | PubChem[3] |

| InChIKey | UPTMGVAONDEFRT-UHFFFAOYSA-N | PubChem[3] |

| Hydrogen Bond Donors | 3 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[3] |

| XLogP3-AA | 2.1 | PubChem (Computed)[3] |

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for further investigation. The following proposed synthesis is a multi-step process grounded in established organic chemistry principles for heterocycle formation, adapted from related procedures for substituted diaminotriazoles.[4] The rationale is to construct the triazole ring from commercially available and cost-effective starting materials.

Caption: Proposed synthetic workflow for N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.

Detailed Synthetic Protocol

Expertise & Causality: This two-step, one-pot-adaptable synthesis is designed for efficiency. The formation of the biguanide intermediate is a classical and high-yielding reaction. The subsequent cyclization using formic acid is an effective method for creating the 1,2,4-triazole ring from a biguanide precursor. Ethanol is chosen as the recrystallization solvent due to the expected moderate polarity of the product, ensuring high purity of the final compound.

Materials:

-

4-chlorophenylcyanamide

-

Dicyandiamide

-

Concentrated Hydrochloric Acid (HCl)

-

Formic Acid (HCOOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

Protocol:

-

Step 1: Formation of 1-(4-chlorophenyl)biguanide hydrochloride.

-

To a 250 mL round-bottom flask, add 4-chlorophenylcyanamide (1 equivalent) and dicyandiamide (1.1 equivalents) in ethanol.

-

Add concentrated HCl (1.2 equivalents) dropwise while stirring in an ice bath. The acid catalyzes the addition reaction.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the biguanide hydrochloride salt.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Cyclization to form N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.

-

Combine the dried 1-(4-chlorophenyl)biguanide hydrochloride (1 equivalent) with an excess of formic acid (e.g., 10-15 equivalents).

-

Heat the mixture to 100-110 °C for 3-5 hours. The formic acid serves as the carbon source for the triazole ring and drives the cyclization via dehydration.

-

After cooling, pour the reaction mixture slowly into ice-cold water.

-

Neutralize the solution carefully with a saturated NaHCO₃ solution until the pH is ~7-8. This step is critical to deprotonate the product and induce precipitation.

-

Collect the resulting solid precipitate by vacuum filtration.

-

-

Step 3: Purification.

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine as a crystalline solid.

-

Dry the final product in a vacuum oven at 50-60 °C.

-

Characterization Protocol

Trustworthiness: A self-validating characterization cascade ensures structural integrity. Each technique provides orthogonal information, confirming the identity and purity of the synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and purity. Expected ¹H NMR signals would include distinct peaks for the aromatic protons on the chlorophenyl ring and exchangeable protons for the amino and triazole N-H groups.

-

Mass Spectrometry (MS): To verify the molecular weight. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass (209.0468 for C₈H₈³⁵ClN₅).[3] The characteristic isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) must be observed.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic peaks would include N-H stretching vibrations for the amino groups (~3200-3400 cm⁻¹) and C=N/C-N stretching vibrations for the triazole and phenyl rings (~1500-1650 cm⁻¹).

Postulated Biological Activity and Mechanism of Action

While specific biological data for N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is not extensively published, its structural motifs allow for informed hypotheses based on the vast literature on related compounds. The 1,2,4-triazole core is associated with a wide range of activities, including antimicrobial and anticonvulsant effects.[5][6]

Hypothesis: N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine possesses potential anticonvulsant activity by modulating neuronal ion channels.

Rationale: Many anticonvulsant drugs act by blocking voltage-gated sodium channels (VGSCs), which stabilizes neuronal membranes and reduces hyperexcitability.[6] Phenyl-substituted triazoles have been specifically identified as potent VGSC blockers.[6] The 4-chlorophenyl group and the di-amino substituted triazole ring may engage in key interactions within the channel's binding pocket.

Caption: Postulated mechanism of action via voltage-gated sodium channel modulation.

Experimental Protocols for Biological Evaluation: Antimicrobial Screening

To provide a tangible starting point for biological assessment, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) is detailed below. This assay is fundamental in antimicrobial drug discovery and is chosen here due to the known antibacterial properties of many triazole derivatives.[5]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

MIC Determination Protocol (Broth Microdilution)

Self-Validating System: This protocol incorporates positive, negative, and drug-standard controls. The positive control (bacteria, no compound) validates bacterial viability. The negative control (broth only) confirms media sterility. The standard antibiotic (e.g., ciprofloxacin) provides a benchmark for potency, ensuring the assay is performing to specification.

Materials:

-

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

Protocol:

-

Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

-

Plate Preparation:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive control (no compound). Well 12 will be the negative control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the appropriate volume of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is a compound of significant interest due to its foundation on the medicinally privileged 1,2,4-triazole scaffold. This guide has provided a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation. The proposed synthetic route is efficient and relies on established chemical transformations. Based on extensive data from analogous structures, the compound is postulated to have potential as an anticonvulsant, likely through the modulation of voltage-gated sodium channels. The provided MIC assay protocol offers a validated method for initial screening of its antimicrobial properties.

Future research should focus on executing the proposed synthesis and confirming the compound's structure. Subsequent work should validate the hypothesized anticonvulsant activity using in vitro (e.g., patch-clamp electrophysiology on VGSCs) and in vivo (e.g., maximal electroshock seizure model in rodents) assays. A broader screening against various bacterial and fungal strains is also warranted to fully explore its antimicrobial potential.

References

-

MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). N

3-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. Retrieved January 18, 2026, from [Link] -

National Center for Biotechnology Information. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). N3-(3-chlorophenyl)-4H-1,2,4-triazole-3,5-diamine. Retrieved January 18, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.

-

ResearchGate. (2024). (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved January 18, 2026, from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | C8H8ClN5 | CID 720561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine synthesis pathway

An In-depth Technical Guide to the Synthesis of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Abstract

The 1,2,4-triazole-3,5-diamine scaffold is a cornerstone in medicinal chemistry, valued for its role as a versatile pharmacophore in the design of therapeutic agents. This guide provides a comprehensive technical overview of a robust and logical pathway for the synthesis of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, a key intermediate for drug discovery and development. We delve into the strategic considerations behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and explore the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of the N-Aryl-1,2,4-triazole-3,5-diamine Core

The 1,2,4-triazole ring system is a privileged heterocyclic motif found in a wide array of pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] The 3,5-diamino substitution pattern, in particular, offers multiple vectors for chemical modification, making it an attractive scaffold for library synthesis. The introduction of an N-aryl substituent, such as the 4-chlorophenyl group, allows for fine-tuning of the molecule's steric and electronic properties, which is critical for modulating biological activity and pharmacokinetic profiles.

The synthesis of specifically substituted triazoles, such as the target compound, presents a regioselectivity challenge. The pathway detailed herein is designed to circumvent this challenge by constructing the substituted backbone prior to the ring-closing step, thereby ensuring the precise placement of the 4-chlorophenyl group on the N3 position of the triazole ring.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target compound, N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, suggests a key disconnection at the C-N bonds within the triazole ring. The most reliable forward synthesis involves the construction of a linear precursor that already contains the N-(4-chlorophenyl) moiety and can be cyclized to form the desired heterocycle.

This leads to a strategy centered around a substituted guanylthiourea intermediate. This approach is advantageous as it builds the core structure in a stepwise, controlled manner, culminating in an irreversible cyclization that locks in the desired regiochemistry.

Below is a visual representation of the overall synthetic workflow.

Caption: High-level overview of the two-part synthetic workflow.

Mechanistic Insights: The Chemistry Behind the Synthesis

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds through two primary transformations:

-

Formation of the Guanylthiourea Intermediate: This is a classic nucleophilic addition reaction. The terminal amino group of aminoguanidine is highly nucleophilic and readily attacks the electrophilic carbon of the isothiocyanate group on 4-chlorophenyl isothiocyanate. The reaction is typically performed in a polar solvent like ethanol or DMF to facilitate the dissolution of the starting materials.

-

Desulfurative Cyclization: This is the key ring-forming step.

-

S-Methylation: The thiourea group is first activated by methylation with methyl iodide. This converts the thione (C=S) into an S-methylisothiourea moiety, which contains a much better leaving group (methylthiol, MeS⁻).

-

Intramolecular Cyclization: The terminal amino group of the guanyl moiety then acts as an intramolecular nucleophile, attacking the carbon of the S-methylisothiourea. This forms a five-membered ring intermediate.

-

Elimination: The reaction is driven to completion by the elimination of methanethiol (CH₃SH) and subsequent tautomerization to yield the stable, aromatic 1,2,4-triazole ring.

-

The following diagram illustrates the proposed mechanism for the critical cyclization step.

Caption: Key mechanistic steps in the formation of the 1,2,4-triazole ring.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous compounds. All laboratory work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of 1-(4-Chlorophenyl)-3-guanylthiourea (Intermediate I)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend aminoguanidine bicarbonate (13.6 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Reaction Initiation: To the stirred suspension, add 4-chlorophenyl isothiocyanate (17.0 g, 0.1 mol) in one portion.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. The initial suspension should gradually become a clear solution and then may form a precipitate of the product.

-

Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation. Collect the white solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield Intermediate I.

Part 2: Synthesis of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine (Final Product)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve the dried 1-(4-chlorophenyl)-3-guanylthiourea (Intermediate I, 0.1 mol theoretical yield) in 120 mL of ethanol.

-

S-Methylation: Add methyl iodide (15.6 g, 0.11 mol) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by the evolution of methanethiol (caution: stench) and confirmed by TLC analysis.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain the pure N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine as a crystalline solid.

Data Presentation and Characterization

The successful synthesis of the target compound must be validated through rigorous analytical characterization.

Table 1: Summary of Reagents and Expected Yield

| Step | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Expected Product | Theoretical Yield (g) |

|---|---|---|---|---|---|

| 1 | 4-Chlorophenyl Isothiocyanate | 169.62 | 0.1 | Intermediate I | 229.69 |

| 1 | Aminoguanidine Bicarbonate | 136.11 | 0.1 | ||

| 2 | Intermediate I | 229.69 | 0.1 | Final Product | 209.64 |

| 2 | Methyl Iodide | 141.94 | 0.11 | | |

Table 2: Physicochemical and Analytical Data for the Final Product

| Property | Expected Value |

|---|---|

| Molecular Formula | C₈H₈ClN₅ |

| Molecular Weight | 209.64 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.0-7.2 (m, 4H, Ar-H), δ ~6.5 (br s, 2H, NH₂), δ ~5.8 (br s, 2H, NH₂) |

| Mass Spec (ESI+) | m/z 210.05 [M+H]⁺ |

| Purity (HPLC) | >98% |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Low Yield in Step 1 | Incomplete reaction of aminoguanidine bicarbonate due to low solubility. | Add a small amount of water to the ethanol to aid in dissolving the bicarbonate salt, or use aminoguanidine hydrochloride with a base (e.g., triethylamine) instead. |

| Reaction Stalls in Step 2 | Insufficient activation of the thiourea group. | Ensure the methyl iodide is fresh and used in slight excess (1.1-1.2 equivalents). Confirm the absence of water, which can hydrolyze the methyl iodide. |

| Product is Oily/Difficult to Crystallize | Presence of impurities or residual solvent. | Perform a solvent swap to a less-polar solvent to induce precipitation. If that fails, purification via column chromatography (silica gel, DCM/Methanol gradient) may be necessary. |

| Formation of Isomers | Incorrect starting materials or side reactions. | This pathway is designed to be highly regioselective. Confirm the structure of your starting materials and the final product by 2D NMR techniques if isomerism is suspected. |

References

-

ResearchGate. Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Available at: [Link]

-

National Institutes of Health (NIH). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Available at: [Link]

- Google Patents. Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.

- Google Patents. Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.

-

PubMed. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Available at: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

Frontiers. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

-

MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

Sources

Spectroscopic data of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

An In-Depth Technical Guide to the Spectroscopic Characterization of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

This guide provides a comprehensive analysis of the spectroscopic data for N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, a heterocyclic compound with potential applications in medicinal chemistry. The structural elucidation of this molecule is paramount for its development and application, and this document offers a detailed interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Structure and Spectroscopic Overview

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is characterized by a central 1,2,4-triazole ring substituted with two amino groups and a 4-chlorophenyl moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and purity assessment. This guide will delve into the nuances of each spectroscopic technique to provide a holistic understanding of the molecule's structure.

Figure 2. ¹H NMR assignments for N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The spectrum of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine will show signals for the two distinct carbons of the triazole ring and the four unique carbons of the 4-chlorophenyl group.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 157.8 | C3/C5 of Triazole |

| 156.2 | C3/C5 of Triazole |

| 137.9 | Ar-C (ipso to N) |

| 129.3 | Ar-C (ipso to Cl) |

| 128.7 | Ar-CH (meta to Cl) |

| 120.1 | Ar-CH (ortho to Cl) |

Interpretation:

The two signals at 157.8 and 156.2 ppm are assigned to the C3 and C5 carbons of the 1,2,4-triazole ring. The downfield chemical shifts are indicative of their attachment to multiple nitrogen atoms. The aromatic region displays four signals corresponding to the four sets of chemically non-equivalent carbons in the 4-chlorophenyl ring. The ipso-carbons (attached to N and Cl) are observed at 137.9 and 129.3 ppm, respectively. The signals for the protonated aromatic carbons appear at 128.7 ppm (meta to Cl) and 120.1 ppm (ortho to Cl).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data (ESI)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 210.0595 | 210.0592 |

Interpretation:

The high-resolution mass spectrum shows a prominent peak at an m/z of 210.0592, which corresponds to the protonated molecule ([M+H]⁺). This observed value is in excellent agreement with the calculated exact mass of 210.0595 for the molecular formula C₈H₈ClN₅. The presence of the chlorine isotope pattern (a ratio of approximately 3:1 for the [M+H]⁺ and [M+2+H]⁺ peaks) would further confirm the presence of a chlorine atom in the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino groups) |

| 1640 | Medium | N-H bending (scissoring) |

| 1595 | Strong | C=N stretching (triazole ring) |

| 1500 | Strong | C=C stretching (aromatic ring) |

| 830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| 750 | Medium | C-Cl stretching |

Interpretation:

The broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the N-H stretching vibrations of the primary amino groups. The medium intensity peak at 1640 cm⁻¹ is attributed to the N-H scissoring vibration. The strong absorptions at 1595 and 1500 cm⁻¹ correspond to the C=N stretching of the triazole ring and the C=C stretching of the aromatic ring, respectively. The strong band at 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring. Finally, the C-Cl stretching vibration is observed around 750 cm⁻¹.

Figure 3. A generalized workflow for the spectroscopic characterization of a small molecule.

Experimental Protocols

6.1. Sample Preparation:

-

NMR Spectroscopy: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Mass Spectrometry: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.

-

IR Spectroscopy: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

6.2. Instrumentation:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) for calibration.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.

-

IR Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides unequivocal evidence for the structure of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. The combined data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy are all consistent with the proposed structure. This detailed characterization is a critical step in the quality control and further development of this compound for its potential therapeutic applications. The methodologies and interpretations outlined herein serve as a robust framework for the analysis of similar heterocyclic compounds.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

An In-depth Technical Guide to the Purity and Characterization of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Introduction

N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry and drug development. Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitution of a 4-chlorophenyl group and two diamine moieties on the triazole ring suggests its potential as a scaffold for developing novel therapeutic agents.

The journey from synthesis to application for any such candidate compound is critically dependent on establishing its purity and unequivocally confirming its chemical identity. The presence of impurities, even at trace levels, can significantly impact biological activity, toxicity, and the reproducibility of research findings.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential analytical methodologies required to purify and rigorously characterize N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, ensuring the integrity and validity of subsequent studies.

Purification: The Foundation of Accurate Characterization

The synthesis of complex organic molecules rarely yields a perfectly pure product. The crude material is often a mixture containing unreacted starting materials, intermediates, and side-products. Therefore, a robust purification strategy is the first and most critical step.

Causality in Purification Method Selection

For N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, the choice of purification method is dictated by its physicochemical properties—primarily its polarity and expected crystalline nature.

-

Recrystallization: This is often the most effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.

-

Solvent Selection Rationale: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For a molecule with the polarity of our target compound, suitable solvents would include ethanol, methanol, or acetonitrile/water mixtures.

-

-

Column Chromatography: When recrystallization is insufficient to remove impurities with similar solubility profiles, silica gel column chromatography is the method of choice.[6]

-

System Design: A stationary phase of silica gel is typically used. The mobile phase (eluent) is selected to provide differential partitioning of the compound and its impurities. A gradient elution, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The separation is monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

-

A patent for purifying other triazole compounds describes a process of forming an alkali metal salt, washing away impurities, and re-acidifying to precipitate the pure triazole.[7] This chemical purification approach can be particularly effective for removing non-acidic or non-basic impurities on a larger scale.

Characterization: A Multi-faceted Approach to Identity and Purity

No single analytical technique is sufficient to confirm both the structure and purity of a compound. A self-validating system of characterization relies on the convergence of data from multiple, orthogonal analytical methods.

Logical Flow of Analytical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized compound.

Caption: Workflow for Synthesis, Purification, and Characterization.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the industry standard for determining the purity of pharmaceutical compounds.[5][8] A reversed-phase method is most appropriate here, as it separates compounds based on their hydrophobicity.

Protocol: RP-HPLC for Purity Analysis

-

System Preparation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[9]

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[10]

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm or 254 nm, chosen to maximize the absorbance of the aromatic chromophores.[9]

-

Injection Volume: 10 µL.

-

-

Analysis: A pure sample will exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Data Summary Table: HPLC Parameters

| Parameter | Value | Rationale |

| Column | C18, 4.6x150 mm, 5µm | Standard for reversed-phase separation of small organic molecules. |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Provides good separation and peak shape for nitrogen-containing heterocycles. |

| Detection | UV at 230 nm | The chlorophenyl and triazole rings provide strong UV absorbance. |

| Expected Result | >95% Peak Area | A common minimum purity threshold for research-grade compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the unambiguous determination of a molecule's carbon-hydrogen framework.[11] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is used because it is an excellent solvent for polar compounds and allows for the observation of exchangeable N-H protons from the amine and triazole groups.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of DMSO-d₆.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

Expected NMR Data

| Technique | Expected Chemical Shifts (δ, ppm) | Interpretation |

| ¹H NMR | ~ 8.0 - 8.5 (s, 1H) | NH proton of the triazole ring. |

| ~ 7.4 - 7.8 (m, 4H) | Aromatic protons of the 4-chlorophenyl ring (likely two doublets). | |

| ~ 6.0 - 7.0 (br s, 4H) | Two NH₂ groups; signal is often broad due to exchange. | |

| ¹³C NMR | ~ 155 - 165 (2C) | Carbons of the triazole ring (C3 and C5).[12] |

| ~ 125 - 140 (4C) | Aromatic carbons of the 4-chlorophenyl ring. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of evidence for its identity. For halogenated compounds, MS offers a unique "molecular fingerprint" due to natural isotopic abundances.[13]

Trustworthiness: The presence of chlorine provides a self-validating feature within the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[14][15] This results in a characteristic isotopic pattern for any chlorine-containing fragment, most notably the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique well-suited for polar, non-volatile molecules.[13]

-

Analysis: Acquire the spectrum and look for the protonated molecular ion [M+H]⁺.

-

Data Interpretation:

-

Molecular Weight: The molecular formula C₈H₈ClN₅ has a monoisotopic mass of 209.0468 g/mol . The [M+H]⁺ ion should appear at m/z 210.0541.

-

Isotopic Pattern: Crucially, a second peak, [M+2+H]⁺, will be observed at m/z 212.0511. The intensity of the peak at m/z 212 should be approximately one-third (33%) the intensity of the peak at m/z 210. This 3:1 ratio is definitive proof of the presence of a single chlorine atom in the molecule.[14][16]

-

Data Summary Table: Mass Spectrometry

| Ion | Calculated m/z | Observed m/z | Isotopic Ratio | Confirmation |

| [M+H]⁺ (³⁵Cl) | 210.0541 | Within 5 ppm | ~100% | Molecular Weight |

| [M+2+H]⁺ (³⁷Cl) | 212.0511 | Within 5 ppm | ~33% | Presence of one Chlorine atom |

Elemental Analysis

Expertise & Experience: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen).[17][18] This technique is based on the complete combustion of the sample.[19]

Protocol: CHN Combustion Analysis

-

Sample Preparation: A precisely weighed amount (1-2 mg) of the dry, purified compound is required.

-

Analysis: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[20]

-

Data Interpretation: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

Data Summary Table: Elemental Analysis for C₈H₈ClN₅

| Element | Theoretical % | Experimental % | Acceptance Criteria |

| Carbon (C) | 45.83 | (To be determined) | ± 0.4% |

| Hydrogen (H) | 3.85 | (To be determined) | ± 0.4% |

| Nitrogen (N) | 33.40 | (To be determined) | ± 0.4% |

Authoritative Grounding: A result where the experimental percentages fall within ±0.4% of the theoretical values is considered strong evidence for the proposed molecular formula and the purity of the sample.

Complementary Information from Analytical Techniques

The power of this multi-technique approach lies in how the data from each method reinforces the others, creating a robust and trustworthy characterization package.

Caption: Interconnectivity of Analytical Data for Compound Validation.

Conclusion

The rigorous purification and characterization of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine are non-negotiable prerequisites for its use in any research or development setting. Recrystallization and/or column chromatography provide the necessary purity, which must then be quantitatively confirmed by HPLC. The structural identity is definitively established through a combination of NMR spectroscopy, which reveals the atomic connectivity, and mass spectrometry, which confirms the molecular weight and the presence of the key chlorine substituent via its unique isotopic signature. Finally, elemental analysis provides orthogonal confirmation of the molecular formula. By adhering to this multi-faceted analytical protocol, researchers can proceed with confidence, knowing that their results are built upon a foundation of unimpeachable chemical integrity.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

-

SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

-

Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

- Google Patents. (n.d.). US4269987A - Purification of triazoles.

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]

-

Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

-

PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Creagh, L. T. (1967, January). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

-

NIH. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

NIH. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). Elemental Analysis - BGC. Retrieved from [Link]

-

Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

Scholars Research Library. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]

-

PubMed. (2024, October 11). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Retrieved from [Link]

-

TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

-

DergiPark. (n.d.). RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Retrieved from [Link]

-

MDPI. (2023, May 10). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. tsijournals.com [tsijournals.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. biotech-spain.com [biotech-spain.com]

- 6. researchgate.net [researchgate.net]

- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]

- 8. pharmiweb.com [pharmiweb.com]

- 9. scioninstruments.com [scioninstruments.com]

- 10. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 18. azom.com [azom.com]

- 19. Elemental analysis: operation & applications - Elementar [elementar.com]

- 20. measurlabs.com [measurlabs.com]

Potential biological activity of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

An In-Depth Technical Guide to the Potential Biological Activity of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Executive Summary

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] This guide focuses on a specific derivative, N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine (CAS: 16691-46-6), a compound whose biological potential remains largely unexplored in publicly available literature.[3] Drawing upon extensive research into structurally related 1,2,4-triazole derivatives, this document provides a predictive framework for investigating its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. We present detailed, field-proven experimental workflows, from initial in vitro screening to mechanistic elucidation and in silico validation, designed to rigorously assess the compound's therapeutic promise. This guide serves as a strategic roadmap for researchers aiming to characterize this and similar novel chemical entities.

Introduction: The Prominence of the 1,2,4-Triazole Core

The five-membered 1,2,4-triazole ring is a cornerstone of modern drug design, prized for its metabolic stability and versatile physicochemical properties.[4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring's polar nature can enhance solubility and improve a drug's overall pharmacological profile.[4][5] This versatility is evidenced by the integration of the 1,2,4-triazole moiety into numerous FDA-approved drugs, including the anticancer agents letrozole and anastrozole, and the antifungal fluconazole.[5][6][7]

The subject of this guide, N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, combines this potent heterocyclic core with a 4-chlorophenyl group—a common substituent in bioactive molecules known to modulate lipophilicity and binding interactions—and two amine groups, which offer additional sites for hydrogen bonding. This unique combination of structural features suggests a strong potential for significant biological activity. This document will outline the scientific rationale and provide a comprehensive experimental blueprint for exploring this potential.

Molecular Profile and Synthetic Strategy

Physicochemical Properties

A foundational understanding of a compound's properties is critical for designing experiments, particularly for solubility in assay media.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN₅ | PubChem[3] |

| Molecular Weight | 209.64 g/mol | PubChem[3][8] |

| CAS Number | 16691-46-6 | PubChem[3][9] |

| Hydrogen Bond Donors | 3 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Topological Polar Surface Area | 79.6 Ų | PubChem[3] |

Postulated Synthetic Pathway

Protocol 2.2.1: Proposed Synthesis of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

-

Rationale: This multi-step synthesis leverages common starting materials and well-documented reaction mechanisms for heterocycle formation. The key step is the hydrazine-mediated cyclization to form the stable 1,2,4-triazole ring.

-

Step 1: Synthesis of N-(4-chlorophenyl)cyanamide.

-

Dissolve 4-chloroaniline (1 equivalent) in a suitable aprotic solvent like acetonitrile.

-

Add cyanogen bromide (CNBr) (1.1 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify via column chromatography.

-

-

Step 2: Formation of the Guanidine Intermediate.

-

React the N-(4-chlorophenyl)cyanamide (1 equivalent) with dicyandiamide (1 equivalent) under basic conditions (e.g., sodium ethoxide in ethanol).

-

Reflux the mixture for 4-6 hours until TLC indicates the consumption of starting materials.

-

Neutralize the reaction mixture and isolate the precipitated biguanide intermediate by filtration.

-

-

Step 3: Cyclization to form the 1,2,4-triazole-3,5-diamine.

-

Dissolve the biguanide intermediate from Step 2 in a suitable solvent.

-

Add hydrazine hydrate (excess) and heat the reaction to reflux for 8-12 hours. This step facilitates the cyclization and formation of the triazole ring.

-

Cool the reaction mixture. The product, N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, should precipitate and can be collected by filtration and purified by recrystallization.

-

Postulated Biological Activities and Mechanisms of Action

Based on the extensive body of research on 1,2,4-triazole derivatives, we can postulate several primary avenues of biological activity for N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine.

Anticancer Potential

The 1,2,4-triazole scaffold is a frequent feature in compounds designed to combat cancer.[5][10][11] The mechanisms are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival.[1][4]

-

Kinase Inhibition: Many triazole derivatives function as inhibitors of protein kinases like EGFR and BRAF, which are critical components of signaling pathways that drive cell growth.[12] The N-phenyl group of the target compound could potentially orient within the ATP-binding pocket of a kinase, while the triazole core forms key hydrogen bonds.

-

Tubulin Polymerization Inhibition: Several 1,2,4-triazole compounds have been shown to inhibit the polymerization of tubulin, a protein essential for mitotic spindle formation during cell division.[12][13] This disruption arrests the cell cycle in the G2/M phase and induces apoptosis.[13]

-

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme crucial for estrogen biosynthesis. Drugs like letrozole, which contain a triazole ring, inhibit this enzyme and are used to treat hormone-responsive breast cancer.[7] The nitrogen atoms of the triazole can coordinate with the heme iron atom in the enzyme's active site.[1]

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.

Antimicrobial Potential

1,2,4-triazole derivatives are well-established antimicrobial agents, particularly as antifungals.[14][15][16]

-

Antifungal Activity: The primary mechanism for azole antifungals is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][17] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and function.[1]

-

Antibacterial Activity: The antibacterial mechanisms of triazoles are more varied. Some have been hybridized with other antibacterial pharmacophores like quinolones to enhance efficacy, particularly against resistant strains.[14][18] They may interfere with various bacterial enzymes or cellular processes.

Caption: Antifungal mechanism via CYP51 inhibition.

In Vitro Evaluation: A Strategic Workflow

A systematic, phased approach is essential for efficiently evaluating a novel compound. The following workflow is designed to first confirm cytotoxic/antimicrobial activity and then to explore the underlying mechanism of action.

Caption: General workflow for evaluating a novel compound.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

-

Objective: To quantify the dose-dependent cytotoxic or cytostatic effect of the compound on a panel of human cancer cell lines and determine the half-maximal inhibitory concentration (IC₅₀).[19]

-

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[19] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after exposure to the test compound.[19]

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in the recommended medium with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.[19]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[19]

-

Compound Treatment: Prepare a stock solution of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add these dilutions to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20]

-

Rationale: This "gold-standard" method provides a quantitative measure of a compound's antimicrobial potency by exposing a standardized inoculum of bacteria or fungi to serial dilutions of the agent in a liquid growth medium.[21][22]

-

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[20] The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microbes in broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-